ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a dimethoxyphenyl group, and a nitrobenzylidene moiety
Preparation Methods
The synthesis of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Scientific Research Applications
Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme’s copper ions, disrupting its catalytic activity .
Comparison with Similar Compounds
Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:
- Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C25H23N3O8S |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O8S/c1-5-36-24(31)20-13(2)26-25-27(21(20)16-12-15(34-3)9-10-18(16)35-4)23(30)19(37-25)11-14-7-6-8-17(22(14)29)28(32)33/h6-12,21,29H,5H2,1-4H3/b19-11+ |
InChI Key |
ITXOPSHTGORTLC-YBFXNURJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C |
Origin of Product |
United States |
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